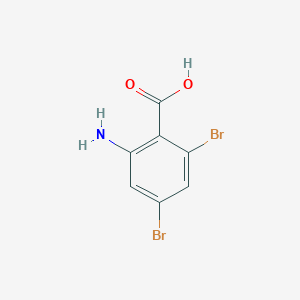

2-Amino-4,6-dibromobenzoic acid

説明

Contextualization within Substituted Benzoic Acid Chemistry

Substituted benzoic acids are a cornerstone of modern chemistry, with applications ranging from pharmaceuticals to polymers. The introduction of various functional groups onto the benzene (B151609) ring of benzoic acid dramatically alters its physical, chemical, and biological properties. Halogenated benzoic acids, in particular, are known for their diverse chemical reactivity and have been investigated for a wide range of applications, including as potential pharmaceutical intermediates. evitachem.com

2-Amino-4,6-dibromobenzoic acid is a member of the anthranilic acid family (2-aminobenzoic acids). The presence of the amino group and the carboxylic acid group in an ortho relationship provides a scaffold for a variety of cyclization reactions, leading to the formation of heterocyclic systems. The two bromine atoms further enhance its synthetic utility by providing sites for cross-coupling reactions or by modulating the electronic properties and lipophilicity of the resulting molecules. The strategic placement of these substituents influences the regioselectivity of its reactions, a key consideration in the synthesis of polysubstituted aromatic compounds.

Significance in Contemporary Organic Synthesis and Materials Science

The primary significance of this compound lies in its role as a versatile building block for the synthesis of more complex organic molecules. While specific research on this particular isomer is not extensive, the applications of closely related halogenated anthranilic acids provide a strong indication of its potential.

In organic synthesis, anthranilic acid derivatives are crucial precursors for the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govmdpi.com The amino and carboxylic acid groups of this compound can react with various reagents to form the quinazolinone core, with the bromine atoms remaining available for further functionalization to fine-tune the biological activity of the final product.

While direct applications in materials science are not yet widely reported, the structure of this compound suggests potential uses. For instance, it could serve as a monomer in the synthesis of specialty polymers. The amino and carboxylic acid groups can participate in polymerization reactions, and the bromine atoms could be used to introduce specific properties, such as flame retardancy or to serve as handles for post-polymerization modification. Furthermore, substituted benzoic acids can act as ligands for the formation of metal-organic frameworks (MOFs), and the specific substitution pattern of this molecule could lead to novel materials with interesting properties. The polymerization of related anthranilic acid derivatives has been explored, suggesting a potential avenue for future research. researchgate.netresearchgate.net

Overview of Current Research Trajectories and Challenges

Current research involving halogenated anthranilic acids is largely focused on their application in medicinal chemistry. Scientists are exploring their use in the development of new therapeutic agents, leveraging the unique properties imparted by the halogen substituents. mdpi.commdpi.comijddr.in For example, halogenated anthranilic acids have been investigated as inhibitors of enzymes and as ligands for biological receptors. evitachem.com

Despite its potential, the limited number of specific research studies on this compound suggests that it is a relatively under-explored compound. This presents both a challenge and an opportunity.

Challenges:

Synthesis: The synthesis of polysubstituted benzenes with a specific substitution pattern can be challenging due to issues with regioselectivity. The synthesis of this compound would require careful control of reaction conditions to ensure the correct placement of the bromine atoms. The synthesis of α,α-disubstituted α-amino acids, a related class of compounds, is known to be challenging due to steric hindrance. nih.gov

Lack of Extensive Characterization: The scarcity of detailed research on this specific isomer means that its full potential may not yet be realized. More in-depth studies are needed to fully characterize its reactivity and properties.

Future Research Trajectories:

Exploration of Synthetic Utility: Future research will likely focus on developing efficient and selective synthetic routes to this compound and exploring its full potential as a building block for a wider range of heterocyclic compounds and other complex organic molecules.

Medicinal Chemistry Applications: Given the biological activity of related compounds, a key research trajectory will be the synthesis and evaluation of derivatives of this compound for various therapeutic targets.

Materials Science Applications: The potential of this compound as a monomer for new polymers or as a ligand for functional materials remains a largely unexplored area that could yield exciting discoveries.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-4,6-dibromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDDOHCJERWFJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50511939 | |

| Record name | 2-Amino-4,6-dibromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81190-68-3 | |

| Record name | 2-Amino-4,6-dibromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 4,6 Dibromobenzoic Acid and Its Analogues

Regioselective Synthesis Strategies and Pathway Development

Achieving the desired 2,4,6-substitution pattern on the benzoic acid scaffold necessitates precise control over the introduction of each functional group. The interplay of activating and deactivating groups is a central challenge that has been addressed through various regioselective strategies.

Multi-step Nitration, Bromination, and Reduction Sequences

A common and logical approach to constructing meta-substituted anilines involves a sequence of nitration, halogenation, and reduction. libretexts.org For a compound like 2-Amino-4,6-dibromobenzoic acid, the synthetic design must consider the directing effects of the substituents at each step. Because the amino group is a strong activating group and ortho-, para-directing, it is typically introduced in a masked form, such as a nitro group (-NO₂), which is meta-directing. libretexts.org

A plausible pathway would begin with a starting material that allows for the sequential and regioselective introduction of the desired groups. For instance, a synthesis could start with a benzoic acid derivative. The carboxyl group is a meta-director, allowing for the introduction of a nitro group at the 3-position. However, introducing two bromine atoms and an amino group at the 2, 4, and 6 positions relative to the carboxyl group requires a more nuanced strategy.

A more effective strategy often involves starting with a precursor where the substitution pattern is more easily controlled. For example, a synthetic route for the analogue 2-amino-4-bromo-5-chlorobenzoic acid starts with p-bromobenzoic acid, which is then subjected to chlorination, nitration, and finally, a selective reduction of the nitro group to an amino group. google.com This highlights a key principle: the order of reactions is critical. The reduction of the nitro group is often the final step because the resulting amino group would interfere with or direct subsequent electrophilic substitution reactions (like bromination) to undesired positions. libretexts.org

Direct Functionalization Approaches

Direct functionalization, such as C-H activation, represents a more modern and atom-economical approach to synthesis. However, achieving the specific regioselectivity for a polysubstituted compound like this compound through direct C-H functionalization is challenging. The presence of multiple functional groups can lead to a lack of selectivity. While research into direct C-H amination and bromination is ongoing, multi-step sequences starting from pre-functionalized precursors remain the more established and predictable method for this particular substitution pattern.

Utilization of Precursors and Key Synthetic Intermediates

The choice of starting material is paramount for the successful synthesis of this compound. Syntheses often rely on commercially available, pre-substituted benzoic acids or related compounds that simplify the process of installing the remaining functional groups.

Derivation from Dinitrobenzoic Acid Systems

Dinitrobenzoic acid derivatives serve as valuable precursors. For example, 2-amino-4,6-dinitrotoluene (B165273) can be synthesized from 2,4,6-trinitrotoluene (B92697). chemicalbook.com A similar logic can be applied to benzoic acid systems. One potential pathway involves the partial reduction of a dinitrobenzoic acid. For instance, 2,4-dinitrobenzoic acid can be selectively reduced to form 4-amino-2-nitrobenzoic acid. mdpi.com This intermediate could then potentially undergo bromination and a subsequent reduction of the remaining nitro group. The synthesis of 2-Amino-4,6-dinitrotoluene is a known process, and this compound could theoretically be a precursor itself, undergoing diazotization reactions to replace the amino group with bromine, though this would be a circuitous route.

Transformations from Halogenated Benzoic Acid Derivatives

Using heavily halogenated benzoic acids as precursors is a very common and effective strategy. For example, 2,4-dibromobenzoic acid is a key intermediate in several syntheses. mdpi.comnih.gov This compound can be prepared by the oxidation of 2',4'-dibromoacetophenone, which itself is synthesized via a Friedel-Crafts acetylation of 1,3-dibromobenzene. mdpi.com

Once 2,4-dibromobenzoic acid is obtained, it can undergo amination. A notable method is the Ullmann condensation, where 2,4-dibromobenzoic acid is reacted with ammonia (B1221849) in the presence of a copper catalyst to yield 2-amino-4-bromobenzoic acid. mdpi.com To arrive at the target molecule, this compound, a starting material like 2,4,6-tribromobenzoic acid could be envisioned. This tribrominated acid can be synthesized from m-aminobenzoic acid through bromination followed by deamination of the amino group. orgsyn.org Subsequent selective amination of 2,4,6-tribromobenzoic acid at the 2-position would yield the final product.

Catalytic Approaches for Targeted Functionalization

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved selectivity. In the context of synthesizing this compound and its analogues, catalytic methods are particularly important for amination and cross-coupling reactions.

The Ullmann condensation, a classical method for forming carbon-nitrogen bonds, is a prime example. The synthesis of 4-bromoanthranilic acid from 2,4-dibromobenzoic acid utilizes a cuprous oxide catalyst to facilitate the reaction with ammonia. mdpi.com Similarly, the synthesis of a key intermediate for Tyrian purple dye involves an Ullmann condensation of 2,4-dibromobenzoic acid with glycine, using a mixture of copper powder and cuprous iodide as catalysts. nih.gov These copper-catalyzed reactions are essential for introducing the amino group onto a pre-brominated aromatic ring.

More advanced catalytic systems are also being developed. For instance, novel base-metal multifunctional catalysts are being explored for tandem oxidation processes, which could potentially be adapted for the synthesis of functionalized benzoic acids. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for functionalizing aryl bromides, although they are more commonly used for C-C bond formation rather than the direct installation of an amino group. researchgate.net The development of efficient catalysts for selective C-N bond formation on polyhalogenated substrates remains an active area of research, promising more direct and efficient routes to compounds like this compound.

Copper-Catalyzed Amination of Bromobenzoic Acids

A significant advancement in the synthesis of N-aryl and N-alkyl anthranilic acids involves the copper-catalyzed cross-coupling amination of 2-bromobenzoic acids. nih.govnih.gov This methodology offers a direct and highly regioselective route, eliminating the need for protecting the carboxylic acid group. nih.govnih.gov The process typically involves reacting a 2-bromobenzoic acid derivative with an amine in the presence of a copper catalyst.

Initial optimization studies identified a combination of copper powder and copper(I) oxide as an effective catalytic system, with potassium carbonate as the base and 2-ethoxyethanol (B86334) as the solvent at elevated temperatures. nih.gov This system has proven effective for the amination of a variety of bromobenzoic acids with both aliphatic and aromatic amines. nih.gov

A key feature of this method is its remarkable chemo- and regioselectivity. For instance, in substrates containing multiple halogen substituents, the amination occurs selectively at the bromine atom positioned ortho to the carboxylic acid group. nih.gov This selectivity is crucial for the controlled synthesis of specifically substituted anthranilic acids. The reaction tolerates a range of functional groups on both the bromobenzoic acid and the amine partner, including other halides like fluoro and chloro groups. nih.gov However, the electronic properties of the substituents can influence the reaction rate, with electron-donating groups on the aniline (B41778) reactant generally facilitating the amination process. nih.gov

The utility of this method has been demonstrated through the synthesis of various N-aryl anthranilic acids from differently substituted bromobenzoic acids and anilines. While the direct synthesis of this compound via this specific published procedure is not explicitly detailed, the successful amination of 2,5-dibromobenzoic acid to yield N-phenyl-5-bromoanthranilic acid in high yield (94%) showcases the method's applicability to dibrominated systems. nih.gov This suggests its potential as a viable pathway for synthesizing analogues of the target compound.

Table 1: Examples of Copper-Catalyzed Amination of Substituted Bromobenzoic Acids

| Bromobenzoic Acid | Amine | Product | Yield (%) |

| 2-Bromobenzoic acid | Aniline | N-Phenylanthranilic acid | 91 |

| 2-Bromo-4-fluorobenzoic acid | Aniline | N-Phenyl-4-fluoroanthranilic acid | 82 |

| 2,5-Dibromobenzoic acid | Aniline | N-Phenyl-5-bromoanthranilic acid | 94 |

| 2-Bromo-4-chlorobenzoic acid | Aniline | N-Phenyl-4-chloroanthranilic acid | 90 |

This table presents selected data on the copper-catalyzed amination of various bromobenzoic acids, demonstrating the scope and efficiency of the reaction. The data is adapted from published research findings. nih.gov

Chemoselective Carbene Insertion into N-H Bonds

A novel and challenging approach for the formation of primary amines involves the direct insertion of a carbene into the N-H bonds of ammonia. nih.govnih.gov This method represents a potentially powerful tool for synthesizing amino acid derivatives from readily available nitrogen sources. nih.gov The primary difficulty lies in the tendency of the Lewis basic ammonia to bind to and deactivate metal catalysts. nih.gov

Recent breakthroughs have demonstrated a silver-catalyzed two-phase reaction system for the chemoselective carbene N-H insertion into aqueous ammonia (NH₃·H₂O). nih.gov This system utilizes a homoscorpionate TpBr3 ligand which protects the silver catalyst from inhibition by ammonia and water, allowing it to effectively react with diazo compounds to generate an electrophilic silver carbene. nih.gov

The reaction proceeds with high chemoselectivity, favoring insertion into the N-H bond. Water plays a crucial role in this process, not only as a solvent but also by promoting the subsequent nih.govnih.gov-proton shift required to form the final N-H insertion product. nih.govnih.gov This methodology has been successfully applied to the synthesis of valuable primary amines, including diaryl methylamines and α-amino acid esters, from various diazo compounds. nih.gov

While the direct application of this carbene insertion methodology to synthesize this compound has not been reported, it presents an innovative strategy for creating analogues. For instance, a precursor containing a diazoacetate group attached to a 4,6-dibromophenyl moiety could theoretically be a substrate for this type of transformation, offering a novel disconnection approach to complex amino acid structures. This method provides a direct route to incorporating the primary amine group, a key structural feature of the target compound and its analogues. nih.gov

Green Chemistry Principles and Sustainable Synthesis Optimization

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. acs.orgresearchgate.net The application of these principles is essential for the sustainable synthesis of this compound and its derivatives.

Key green chemistry principles relevant to the synthesis of this compound include:

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. acs.org The copper-catalyzed amination described in section 2.3.1 is a prime example. Catalytic amounts of copper are used to generate the product, minimizing the waste associated with stoichiometric metal reagents. nih.gov This approach not only reduces waste but also often allows for milder reaction conditions.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The development of synthetic routes with high atom economy is a central goal of green chemistry. For instance, addition reactions, like the ideal carbene insertion, are highly atom-economical.

Use of Safer Solvents and Auxiliaries: The choice of solvent can significantly impact the environmental footprint of a process. Green chemistry encourages the use of safer solvents or the elimination of solvents altogether. nih.gov Research into reactions in water or other environmentally benign solvents is an active area of investigation. researchgate.net For example, the development of biosynthetic routes, which occur in aqueous media under mild conditions, represents a highly sustainable alternative to traditional organic synthesis. mdpi.com

Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. nih.gov Conducting reactions at ambient temperature and pressure, where possible, is a key objective. Microwave-assisted synthesis and mechanochemistry are techniques that can enhance reaction rates and reduce energy consumption. nih.gov

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. mdpi.com While the direct synthesis of complex aromatic compounds like this compound from renewable feedstocks is challenging, biosynthetic pathways for producing precursor molecules, such as aminobenzoic acids, from glucose are being developed in microorganisms like E. coli. mdpi.com

By integrating these principles, the synthesis of this compound can be optimized to be more efficient, produce less waste, and utilize resources more sustainably.

Computational Chemistry and Theoretical Modeling of 2 Amino 4,6 Dibromobenzoic Acid

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and a wide array of properties for a given compound.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly effective for determining the ground-state geometries and energies of molecules. For derivatives of aminobenzoic acid, DFT calculations, often using the B3LYP exchange-correlation functional combined with a basis set like 6-311++G(d,p), have been shown to reproduce experimental structural data with good accuracy. researchgate.netnih.gov

In a study on the related compound 2-amino-3,5-dibromobenzoic acid, geometry optimizations were performed to find the most stable molecular conformation. nih.gov Such calculations determine key structural parameters like bond lengths and angles. These computed parameters can then be compared with data from experimental techniques like X-ray diffraction to validate the computational model. researchgate.netnih.gov The total energy of the optimized structure provides a measure of the molecule's stability.

Table 1: Representative Calculated Geometric Parameters for Aminobenzoic Acid Derivatives

| Parameter | Bond/Angle | Calculated Value (Representative) |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.40 Å |

| C-N | ~1.39 Å | |

| C-Br | ~1.90 Å | |

| C=O | ~1.22 Å | |

| C-O | ~1.35 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| C-C-N | ~121° | |

| C-C-Br | ~119° |

Note: These are representative values for similar structures calculated using DFT methods. Actual values for 2-Amino-4,6-dibromobenzoic acid would require a specific calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Spectra

To investigate the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It calculates the energies of electronic excited states, which correspond to the absorption of light in the UV-Visible range. nih.gov The TD-DFT method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. cnr.it

For similar molecules, TD-DFT calculations have successfully predicted electronic absorption spectra, showing good agreement with experimental measurements conducted in various solvents. researchgate.netnih.gov These calculations help in assigning the observed electronic transitions, such as π → π* transitions, which are common in aromatic compounds. researchgate.net

Basis Set Selection and Computational Protocol Optimization

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. The selection involves a trade-off between accuracy and computational expense. fiveable.me

Pople-style basis sets , such as the widely used 6-31G* and 6-311++G(d,p), offer a good balance for many applications. nih.govrowansci.com The inclusion of polarization functions (e.g., * or (d,p)) allows for more flexibility in describing the anisotropic distribution of electrons in bonds, while diffuse functions (e.g., + or ++) are important for describing anions or weak interactions. fiveable.me

Correlation-consistent basis sets , like Dunning's cc-pVDZ and cc-pVTZ, are designed to systematically converge towards the complete basis set limit, offering a pathway to higher accuracy. fiveable.me

Other families , such as Jensen's pcseg-n and Ahlrichs' def2 basis sets, are also noted for their efficiency and accuracy in DFT calculations. rowansci.com

For a molecule containing heavy atoms like bromine, a basis set that can effectively describe its large electron core and relativistic effects is crucial for obtaining reliable results. The optimization of the computational protocol involves selecting the appropriate functional and basis set that best reproduces known experimental data for the system or related molecules before predicting unknown properties. chemrxiv.org

Analysis of Molecular Orbitals and Reactivity Descriptors

The results of DFT calculations can be further analyzed to understand the chemical reactivity and electronic properties of the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. nih.govresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. actascientific.com Conversely, a small gap indicates that the molecule is more polarizable and more reactive. researchgate.net For 2-amino-3,5-dibromobenzoic acid, a related isomer, calculations showed it had a narrow HOMO-LUMO gap, suggesting higher reactivity. nih.gov This analysis is vital for predicting how the molecule will interact with other chemical species.

Table 2: Calculated Quantum Chemical Descriptors (Illustrative)

| Descriptor | Formula | Typical Calculated Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | ~ -6.8 |

| LUMO Energy (ELUMO) | - | ~ -1.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.5 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~ 4.3 |

Note: These values are illustrative, based on similar compounds like 4-(carboxyamino)-benzoic acid, and serve to demonstrate the type of data generated. actascientific.com

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. mdpi.com It is mapped onto the electron density surface, using a color scale to denote different potential regions.

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen. mdpi.com

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to heteroatoms (e.g., in -NH2 or -COOH groups). researchgate.net

Green regions represent areas of neutral or near-zero potential. mdpi.com

For molecules like aminobenzoic acids, the MEP map reveals the nucleophilic character of the carbonyl oxygen and the electrophilic nature of the amine and carboxylic acid hydrogens. nih.govmdpi.com This information is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, which are crucial in molecular recognition and crystal packing.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to investigate charge distribution, intramolecular interactions, and the nature of bonding within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) orbitals and empty non-Lewis-type (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions is a key indicator of their significance.

In this compound, the primary intramolecular interactions involve the amino (-NH2) and carboxylic acid (-COOH) groups, as well as the bromine atoms on the benzene (B151609) ring. The lone pair (LP) orbitals of the nitrogen and oxygen atoms are significant donors, while the antibonding orbitals (π* or σ*) of the ring and substituent groups act as acceptors.

Key interactions anticipated within the molecule include:

LP(N) → π(C-C):* Delocalization of the nitrogen lone pair into the antibonding π* orbitals of the aromatic ring. This interaction contributes to the electron-donating nature of the amino group and affects the aromaticity and reactivity of the ring.

LP(O) → σ(C-O/C-C):* The lone pairs on the carbonyl and hydroxyl oxygens of the carboxylic acid group engage in hyperconjugative interactions with adjacent antibonding sigma orbitals.

Intramolecular Hydrogen Bond Interactions: The ortho positioning of the amino and carboxylic acid groups facilitates the formation of an intramolecular hydrogen bond (N-H···O or O-H···N). NBO analysis can quantify the strength of this interaction by examining the delocalization of the oxygen or nitrogen lone pair into the σ(N-H) or σ(O-H) antibonding orbital.

A theoretical NBO analysis for a related molecule, 5,6-dimethoxy-1-indanone, demonstrated significant hyperconjugative interactions responsible for molecular stability. nih.gov For instance, the stabilization energy E(2) for interactions like n→π* indicates the intensity of interaction between electron donors and acceptors. nih.gov In this compound, similar analyses would reveal the specific electronic interactions that dictate its structural preferences and stability.

Table 1: Representative Donor-Acceptor Interactions from NBO Analysis (Note: This table is illustrative of typical NBO analysis results. Values are hypothetical for this compound and are based on principles from related studies.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C1-C6) | ~15-25 | Resonance |

| LP (1) N | π* (C2-C3) | ~5-10 | Resonance |

| LP (2) O (carbonyl) | σ* (C-C) | ~2-5 | Hyperconjugation |

| LP (1) O (hydroxyl) | σ* (C-O) | ~1-3 | Hyperconjugation |

Fukui Functions for Electrophilic and Nucleophilic Sites

Fukui functions, derived from conceptual Density Functional Theory (DFT), are crucial for predicting the local reactivity of a molecule. nih.gov They identify which atomic sites are most susceptible to electrophilic, nucleophilic, or radical attack by analyzing the change in electron density as an electron is added or removed. nih.gov

The nucleophilic Fukui function (f+) indicates the propensity of a site to accept an electron, highlighting electrophilic centers.

The electrophilic Fukui function (f-) shows the propensity of a site to donate an electron, indicating nucleophilic centers. researchgate.net

The radical Fukui function (f0) averages the two, predicting sites for radical attack. researchgate.net

For this compound, the reactivity map can be predicted based on its functional groups:

Nucleophilic Sites: The amino group is a strong electron-donating group, making the nitrogen atom and the ortho/para carbon atoms (relative to -NH2) potential nucleophilic centers. The highest f- values would likely be found on the nitrogen atom.

Electrophilic Sites: The carboxylic acid group is electron-withdrawing. The carbonyl carbon is a primary site for nucleophilic attack and would thus have a high f+ value. The bromine atoms are also electron-withdrawing, increasing the electrophilicity of the adjacent carbon atoms. Regions with high f+ values are prone to nucleophilic attack. researchgate.net

Table 2: Predicted Reactive Sites using Fukui Functions (Note: This table qualitatively predicts reactive sites based on chemical principles. Specific values would require dedicated DFT calculations.)

| Atomic Site | Predicted Fukui Function | Type of Attack |

| Nitrogen (in -NH2) | High f- | Electrophilic Attack |

| Carbonyl Carbon (in -COOH) | High f+ | Nucleophilic Attack |

| Aromatic Carbons | Varies based on position | Electrophilic/Nucleophilic |

| Bromine Atoms | Moderate f+ on adjacent Carbons | Nucleophilic Attack |

Conformational Analysis and Intramolecular Dynamics

Potential Energy Surface Scans for Tautomerism and Torsional Barriers

The conformational landscape of this compound is primarily defined by the rotation of the amino (-NH2) and carboxylic acid (-COOH) substituents relative to the benzene ring. Potential Energy Surface (PES) scans are computational techniques used to map the energy of the molecule as a function of specific geometric parameters, such as dihedral angles.

By systematically rotating the C-C-C=O and C-C-N-H dihedral angles, a PES scan can identify the most stable conformer (global minimum) and other local energy minima, as well as the energy barriers (transition states) between them. For a related molecule, 2–Amino–5–bromobenzoic acid, theoretical studies have investigated its tautomeric forms and geometric isomers. dergipark.org.tr It is expected that the planar conformer of this compound, stabilized by an intramolecular hydrogen bond, is the most stable. The energy barrier to rotation around the C-COOH bond would provide insight into the rigidity of the molecule.

Tautomerism is another key dynamic process. Proton transfer from the carboxylic acid group to the amino group can lead to a zwitterionic tautomer. PES scans can elucidate the energy barrier for this process, indicating the likelihood of its occurrence under different conditions.

Investigation of Hydrogen Bonding Networks and Proton Transfer Processes

The ortho arrangement of the amino and carboxylic acid groups in this compound is ideal for the formation of a strong intramolecular hydrogen bond. This bond can exist between the hydroxyl proton of the carboxylic acid and the nitrogen of the amino group (O-H···N) or between an amino proton and the carbonyl oxygen (N-H···O). This interaction plays a crucial role in stabilizing the molecule's planar conformation.

Computational studies can precisely characterize this hydrogen bond, determining its length, angle, and binding energy. The process of proton transfer along this hydrogen bond is a fundamental dynamic event. nih.gov This can occur in the ground state or be induced by electronic excitation (excited-state intramolecular proton transfer, ESIPT). nih.gov Theoretical models can simulate this transfer, calculating the activation energy and identifying the transition state structure. chemrxiv.org The efficiency of such proton transfer is often linked to the matching of pKa values between the donor and acceptor moieties. nih.gov

Prediction and Theoretical Elucidation of Spectroscopic Data

Computational methods, particularly DFT, are highly effective in predicting and interpreting the spectroscopic signatures of molecules. ijnc.ir For this compound, theoretical calculations can generate vibrational (IR and Raman) and NMR spectra that are invaluable for structural confirmation when compared with experimental data.

Vibrational Spectroscopy: Theoretical frequency calculations can predict the positions and intensities of IR and Raman bands. By analyzing the vibrational modes associated with each calculated frequency, specific peaks can be assigned to the stretching, bending, and torsional motions of functional groups like -NH2, -COOH, C-Br, and the aromatic ring. This aids in the detailed interpretation of experimental spectra. Studies on similar benzoic acid derivatives have successfully used DFT calculations for this purpose. dergipark.org.tr

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹³C and ¹H) of a molecule. nih.gov These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared to experimental data to confirm the chemical environment of each atom in the proposed structure.

Exploration of Nonlinear Optical (NLO) Properties through Theoretical Methods

Molecules with significant intramolecular charge transfer (ICT) characteristics often exhibit large nonlinear optical (NLO) responses, making them candidates for applications in optoelectronics and photonics. nih.gov The NLO properties are primarily described by the first (β) and second (⟨γ⟩) hyperpolarizabilities.

This compound possesses a donor-π-acceptor (D-π-A) framework. The electron-donating amino group (-NH2) acts as the donor, the electron-withdrawing carboxylic acid group (-COOH) and bromine atoms act as acceptors, and the benzene ring serves as the π-conjugated bridge. This architecture promotes ICT upon excitation, which is a key requirement for a high NLO response. jmcs.org.mx

Theoretical calculations using time-dependent DFT (TD-DFT) can predict the NLO properties of the molecule:

Polarizability (α): A measure of the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): Quantifies the second-order NLO response. A high β value is desirable for materials used in applications like frequency doubling.

Second Hyperpolarizability (⟨γ⟩): Describes the third-order NLO response.

Computational studies on similar organic compounds have shown that theoretical predictions of NLO properties are a reliable way to screen and design novel NLO materials. jmcs.org.mxresearchgate.net The analysis of frontier molecular orbitals (HOMO-LUMO) further elucidates the ICT character, where the HOMO is typically localized on the donor and the LUMO on the acceptor. nih.gov

Hyperpolarizability Calculations

Hyperpolarizability is a measure of a molecule's nonlinear response to an applied electric field, such as that from a high-intensity laser. Materials with significant hyperpolarizability are sought after for applications in optoelectronics, including frequency conversion and optical switching. nih.gov Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate the hyperpolarizability of organic molecules. jmcs.org.mx

These calculations typically involve optimizing the molecular geometry of the compound and then computing its electronic properties in the presence of an electric field. The first-order hyperpolarizability (β) is a key parameter derived from these calculations, indicating the second-order NLO response of the molecule. jmcs.org.mx The magnitude of hyperpolarizability is influenced by the molecule's electronic structure, specifically the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). nih.gov In this compound, the amino group (-NH₂) acts as an electron donor and the carboxylic acid group (-COOH) as an electron acceptor, with the benzene ring serving as the π-bridge. The bromine atoms also influence the electronic distribution through their electron-withdrawing inductive effects.

A typical computational study would use a functional, such as B3LYP, and a suitable basis set, like 6-31G(d,p), to perform the calculations. researchgate.net The output would provide values for the different tensor components of the first hyperpolarizability, from which the total (or static) hyperpolarizability (β_tot_) can be calculated. While no specific values for this compound are available, the table below illustrates how such data would typically be presented.

Table 1: Illustrative Theoretical First-Order Hyperpolarizability (β) Data for a Molecule (Note: Data is for illustrative purposes only and does not represent actual calculated values for this compound.)

| Parameter | Value (esu) |

|---|---|

| β_x | Data not available |

| β_y | Data not available |

| β_z | Data not available |

| β_total | Data not available |

The results of such calculations would be critical in assessing the NLO potential of this compound and comparing it with other known NLO materials.

Theoretical Z-Scan Simulations

The Z-scan technique is an experimental method used to measure both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material. researchgate.net Theoretical Z-scan simulations complement these experiments by providing a computational model of the light-matter interaction. These simulations can predict the outcome of a Z-scan experiment and offer deeper insight into the underlying physical processes.

A theoretical Z-scan simulation would model the propagation of a focused laser beam through a sample of this compound (typically in a solution). The simulation calculates the transmittance of the laser beam as the sample is moved along the beam's axis (the z-axis). The resulting transmittance curve can then be analyzed to extract the nonlinear optical parameters.

The simulation relies on solving the propagation equations for the laser beam within the nonlinear medium. The key inputs for the simulation would include:

Laser Parameters : Wavelength, beam waist, and power. researchgate.net

Material Properties : Linear refractive index, linear absorption coefficient, and the theoretically calculated third-order nonlinear susceptibility (χ⁽³⁾), which is related to the hyperpolarizability.

By fitting the simulated transmittance curves to the theoretical model proposed by Sheik-Bahae, one can predict the characteristic valley-peak (for closed-aperture scans, indicating nonlinear refraction) or the dip (for open-aperture scans, indicating nonlinear absorption) that would be observed experimentally. researchgate.net

While no theoretical Z-scan simulations for this compound have been reported, the following table shows the kind of data that would be generated from such a study.

Table 2: Illustrative Theoretical Z-Scan Parameters for a Molecule (Note: Data is for illustrative purposes only and does not represent actual simulated values for this compound.)

| Parameter | Value |

|---|---|

| Nonlinear Refractive Index (n₂) | Data not available |

| Nonlinear Absorption Coefficient (β) | Data not available |

These theoretical predictions are crucial for screening potential NLO materials before engaging in more resource-intensive experimental synthesis and characterization.

Reactivity, Reaction Mechanisms, and Strategic Derivatization

Chemical Transformations and Reaction Selectivity

The reactivity of 2-Amino-4,6-dibromobenzoic acid is characterized by the specific functionalities of the amino, carboxyl, and bromo substituents on the benzene (B151609) ring. The electron-donating amino group and the electron-withdrawing carboxyl group, along with the halogen atoms, create a complex pattern of reactivity and regioselectivity.

The bromine atoms and the amino group on the aromatic ring are the primary sites for substitution reactions.

At Bromine Sites: The bromine atoms, particularly the one at the 6-position (ortho to the carboxylic acid), are susceptible to nucleophilic aromatic substitution, especially through metal-catalyzed cross-coupling reactions. While specific studies on this compound are not prevalent, analogous transformations on other bromobenzoic acids provide a clear precedent. For instance, copper-catalyzed amination reactions have been shown to proceed with remarkable chemo- and regioselectivity, preferentially replacing the bromide adjacent to the carboxylic acid moiety. nih.gov This suggests that this compound could be a valuable substrate for synthesizing N-aryl or N-alkyl anthranilic acid derivatives, with selective substitution at the C6-Br position being the most probable outcome under such conditions. nih.gov

At the Amino Site: The primary amino group is nucleophilic and can readily react with a variety of electrophiles. Common derivatization reactions include acylation, alkylation, and diazotization. For example, reaction with acyl chlorides or anhydrides would yield the corresponding N-acetyl or N-benzoyl derivatives. The amino group can also be a key participant in the synthesis of heterocyclic systems. Furthermore, treatment with nitrous acid would lead to the formation of a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of other functional groups (e.g., -OH, -CN, -H) via Sandmeyer or related reactions, effectively removing the amino group or replacing it. This deamination pathway is a known strategy for modifying similarly substituted aromatic acids. orgsyn.org

The functional groups of this compound present distinct opportunities for oxidation and reduction, although these transformations must be managed carefully to avoid competing side reactions.

Oxidation: The amino group is susceptible to oxidation. Strong oxidizing agents can transform the -NH₂ group into a nitro (-NO₂) group, though this often requires protective measures to prevent oxidation of the ring itself. Milder oxidation might lead to the formation of azo compounds. The benzene ring, being substituted with both activating and deactivating groups, would likely be cleaved under harsh oxidative conditions (e.g., with potassium permanganate).

Reduction: The carboxylic acid group is the most likely site for reduction. Using strong reducing agents like lithium aluminum hydride (LiAlH₄) would convert the -COOH group into a primary alcohol (-CH₂OH), yielding (2-amino-4,6-dibromophenyl)methanol. This transformation would need to be conducted in an aprotic solvent. Catalytic hydrogenation could also potentially reduce the carboxylic acid, though it might also lead to hydrodebromination (replacement of Br with H) under certain conditions.

Regiochemical control is a critical aspect of any further substitution on the this compound ring. The directing effects of the existing substituents are paramount:

Amino Group (-NH₂): A powerful activating group and ortho-, para-director.

Carboxyl Group (-COOH): A deactivating group and meta-director.

Bromine Atoms (-Br): Weakly deactivating groups and ortho-, para-directors.

The two available positions for electrophilic aromatic substitution are C3 and C5. The directing effects of the substituents are in concert for the C3 position (ortho to the amino group, meta to the carboxyl group) and in opposition for the C5 position (para to the amino group, meta to the carboxyl group). The powerful activating effect of the amino group typically dominates, making the C3 and C5 positions the most likely sites for electrophilic attack. However, the steric hindrance from the adjacent bromine atom at C4 would likely favor substitution at the C3 position. The synthesis of related compounds like 2-Amino-4,6-dichlorobenzoic acid underscores the importance of carefully controlling reaction parameters to achieve desired regioselectivity. nbinno.com

Mechanistic Investigations of Complex Formation and Interactions

The arrangement of electron-donating and electron-withdrawing groups, along with hydrogen bonding capabilities, makes this compound an interesting candidate for forming molecular complexes and intricate supramolecular structures.

Charge-transfer (CT) complexes involve an electron donor and an electron acceptor. scirp.org In this compound, the aromatic ring, enriched by the electron-donating amino group, can act as an electron donor (a π-donor system). This allows it to form CT complexes with various electron acceptors, such as quinones or nitro-substituted aromatic compounds. researchgate.net

The formation of such a complex is often characterized by the appearance of a new, broad absorption band in the UV-visible spectrum. researchgate.net The energy of this charge-transfer band is related to the ionization potential of the donor and the electron affinity of the acceptor. Computational studies on positional isomers, such as 2-amino-3,5-dibromobenzoic acid, have been used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key indicator of a molecule's potential to participate in charge-transfer interactions; a smaller gap suggests greater ease of electronic excitation and interaction. researchgate.netspectroscopyonline.com These theoretical calculations provide a framework for understanding the charge distribution and predicting the stability and electronic properties of potential CT complexes involving this compound. spectroscopyonline.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. doi.orgnih.gov By mapping properties onto this surface, one can gain a detailed understanding of the forces that stabilize the crystal packing. For a molecule like this compound, with its potential for hydrogen bonding, halogen bonding, and other van der Waals forces, this analysis is particularly insightful.

The analysis generates a three-dimensional Hirshfeld surface where different colors highlight regions of close contact between neighboring molecules. Additionally, two-dimensional "fingerprint plots" are produced, which summarize all the intermolecular contacts and provide quantitative percentages for each type of interaction.

Based on studies of structurally similar compounds containing amino, bromo, and carboxyl functionalities, the primary interactions stabilizing the crystal structure of this compound would be: doi.orgnih.gov

Hydrogen Bonds (O–H···O and N–H···O): Strong interactions are expected between the carboxylic acid groups of adjacent molecules and between the amino group and a carboxyl oxygen. These appear as distinct spikes on the fingerprint plot.

Halogen Bonds (Br···O/N): The bromine atoms can act as electrophilic regions (sigma-holes) and interact with nucleophilic oxygen or nitrogen atoms.

The relative contributions of these interactions can be quantified from the fingerprint plots, as shown in the representative data table below, which is based on published data for analogous brominated organic molecules. nih.gov

| Interaction Type | Typical Percentage Contribution (%) | Description |

|---|---|---|

| H···H | 35 - 45 % | Represents the most significant contribution, arising from van der Waals forces between hydrogen atoms on adjacent molecules. |

| Br···H / H···Br | 15 - 25 % | Highlights close contacts between bromine and hydrogen atoms, contributing to both halogen bonding and general van der Waals interactions. |

| O···H / H···O | 10 - 20 % | Primarily indicates the presence of strong N–H···O and O–H···O hydrogen bonds, crucial for forming structural motifs. |

| C···H / H···C | 5 - 15 % | Reflects weaker C-H···π interactions and general van der Waals contacts involving carbon atoms. |

| N···H / H···N | 5 - 10 % | Corresponds to N–H···O hydrogen bonds and other close contacts involving nitrogen. |

| Br···Br | 1 - 5 % | Indicates halogen-halogen interactions, which can be either attractive or repulsive depending on the geometry. |

Design and Synthesis of Functionalized Derivatives

The strategic derivatization of this compound leverages the reactivity of its functional groups to construct more complex molecules with tailored properties.

Synthesis of N-Aryl and N-Alkyl Anthranilic Acid Derivatives

The synthesis of N-aryl and N-alkyl derivatives of this compound can be achieved through established synthetic methodologies, such as the Ullmann condensation and reductive amination.

N-Aryl Derivatives via Ullmann Condensation: The Ullmann condensation is a well-established copper-catalyzed reaction for the formation of carbon-nitrogen bonds, specifically for the N-arylation of amines. nih.gov This reaction is particularly suitable for the arylation of this compound. A chemo- and regioselective copper-catalyzed cross-coupling procedure for the amination of 2-bromobenzoic acids has been described, which can be adapted for this purpose. calpaclab.com The reaction typically involves the coupling of the amino group of this compound with an aryl halide in the presence of a copper catalyst and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

A general reaction scheme for the N-arylation of a bromobenzoic acid is as follows:

2-Bromobenzoic acid + Arylamine --(Cu catalyst, Base)--> N-Aryl anthranilic acid

This method eliminates the need for protecting the carboxylic acid group and can produce N-aryl anthranilic acid derivatives in high yields. calpaclab.com The presence of bromine atoms on the this compound ring may influence the reaction conditions required.

N-Alkyl Derivatives via Reductive Amination: Reductive amination, also known as reductive alkylation, is a versatile method for the synthesis of amines. This two-step process involves the initial reaction of the amino group of this compound with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced to the corresponding N-alkyl amine. nih.gov

Common reducing agents for this reaction include sodium borohydride, sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. nih.gov The choice of reducing agent is critical for the success of the reaction, with NaBH3CN being particularly effective as it is a milder reducing agent that selectively reduces the iminium ion intermediate over the carbonyl starting material.

A representative reaction is depicted below:

This compound + Aldehyde/Ketone --(Reducing Agent)--> N-Alkyl-2-amino-4,6-dibromobenzoic acid

This method provides a direct and efficient route to a wide range of N-alkyl derivatives.

| Derivative Type | Synthetic Method | Key Reagents | General Yields |

| N-Aryl | Ullmann Condensation | Aryl halide, Copper catalyst, Base | Good to excellent calpaclab.com |

| N-Alkyl | Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH3CN) | Generally high |

Formation of Schiff Bases and Metal Complexes

The amino group of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases, which are compounds containing an azomethine (-C=N-) group. These Schiff bases can act as versatile ligands for the formation of metal complexes.

The synthesis of Schiff bases from aminobenzoic acids is a straightforward process, typically involving the refluxing of equimolar amounts of the amino acid and the corresponding aldehyde or ketone in a suitable solvent like ethanol. rasayanjournal.co.inasianpubs.org

The general reaction is:

This compound + R-CHO (Aldehyde) --> Schiff base + H₂O

These Schiff base ligands can then be used to synthesize a variety of transition metal complexes. The complexation is usually achieved by reacting the Schiff base ligand with a metal salt (e.g., chlorides, acetates) in an alcoholic medium. rasayanjournal.co.in The resulting metal complexes often exhibit interesting coordination geometries and properties. For instance, Schiff bases derived from 2-aminobenzoic acid can act as bidentate or tridentate ligands, coordinating with the metal ion through the azomethine nitrogen and the carboxylate oxygen. imist.ma

The characterization of these Schiff bases and their metal complexes is typically performed using various spectroscopic techniques, including FT-IR, ¹H-NMR, and electronic spectroscopy, as well as elemental analysis and magnetic susceptibility measurements. rasayanjournal.co.inijpbs.com

| Compound Type | Synthetic Method | Starting Materials | Key Functional Group |

| Schiff Base | Condensation Reaction | This compound, Aldehyde/Ketone | Azomethine (-C=N-) |

| Metal Complex | Complexation Reaction | Schiff Base Ligand, Metal Salt | Metal-Ligand Coordinate Bonds |

Incorporation into Polymeric Structures

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a suitable monomer for the synthesis of polymers, particularly polyamides. Polyamides are polymers characterized by repeating units linked by amide bonds. nih.gov

The synthesis of polyamides from aminobenzoic acids can be achieved through self-condensation or by co-polymerization with other monomers. A patent describes the production of polyamides containing a para-aminobenzoic acid component through condensation reactions. google.com This process generally involves the condensation of aminocarboxylic acids or their amide-forming derivatives, or the condensation of diamines with dicarboxylic acids. google.com

For this compound, polycondensation could be achieved by heating the monomer to a high temperature, often in the presence of a catalyst, to facilitate the formation of amide linkages with the elimination of water. The resulting polyamide would have a structure incorporating the dibrominated aromatic ring into the polymer backbone.

The general structure of a polyamide derived from an aminobenzoic acid is:

-[NH-Ar(Br)₂-CO]-n

Furthermore, this compound could potentially be used as a comonomer in the synthesis of polyimides. Polyimides are a class of high-performance polymers known for their excellent thermal stability. Their synthesis typically involves a two-step process where a dianhydride reacts with a diamine to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. nih.gov While there are no specific reports on the use of this compound in polyimide synthesis, its amino functionality suggests its potential as a diamine monomer, possibly after conversion of the carboxylic acid group to a second amino group.

Advanced Research Applications in Materials Science and Biomedical Fields

Applications in Advanced Materials Science

In the realm of materials science, the focus is on creating novel materials with enhanced physical and chemical properties. 2-Amino-4,6-dibromobenzoic acid serves as a strategic precursor for developing advanced organic materials with applications in electronics and optics.

High-performance polymers are designed to withstand demanding operational conditions, including high temperatures and harsh chemical environments. While specific research detailing the direct use of this compound in the synthesis of polyimides is not extensively documented, its structure is analogous to monomers used in the production of these advanced polymers. The presence of both an amine and a carboxylic acid group allows it to participate in polycondensation reactions, a key step in forming polymer chains. The bromine atoms offer sites for further modification, potentially enhancing properties like flame retardancy or enabling cross-linking between polymer chains to improve thermal and mechanical stability.

Functional π-conjugated systems are the foundation of modern organic optoelectronics, finding use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov These systems consist of molecules with alternating single and double bonds, which facilitates the delocalization of π-electrons across the structure. nih.govnih.gov This delocalization is crucial for the material's electronic and optical properties. nih.gov

Derivatives of this compound can be integrated into these systems. The aromatic ring and its substituents can influence the electronic energy levels (HOMO and LUMO) of the final molecule. By strategically modifying the core structure, researchers can tune the bandgap and charge transport properties of the material, tailoring it for specific optoelectronic applications. nih.gov The development of two-dimensional (2D) covalent organic frameworks (COFs) with extended π-conjugation has opened new avenues for creating materials with even more intriguing properties than their one-dimensional counterparts. nih.gov

Organic nonlinear optical (NLO) materials are of significant interest for applications in high-speed information processing, optical data storage, and optical switching. nih.govrsc.org These materials exhibit a nonlinear response to intense laser light, a property that is highly dependent on their molecular structure. A common design strategy for NLO materials involves creating molecules with an electron donor (D) and an electron acceptor (A) group connected by a π-conjugated bridge (a D-π-A structure). This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key factor for a large NLO response. nih.govjmcs.org.mx

This compound can serve as a valuable building block in the synthesis of such NLO chromophores. The amino group can act as an electron donor, while the carboxylic acid can be modified to link to an acceptor moiety. The dibrominated benzene (B151609) ring can be part of the π-conjugated system. Theoretical studies using Density Functional Theory (DFT) have shown that modifying molecular structures, for instance by substituting with fluorine atoms, can significantly enhance the second-order polarizability (β), a measure of NLO activity. jmcs.org.mx The delocalization of π-electrons within the molecular framework is essential for achieving the polarization required for NLO effects. nih.gov Research into triphenylamine-based α-cyanocinnamic acid derivatives has provided insights into how the strategic placement of donor and acceptor groups influences NLO properties. jmcs.org.mx

Biomedical Research and Drug Discovery

In the biomedical field, the search for new therapeutic agents often relies on the synthesis of novel molecular structures. Amino acids and their derivatives are fundamental building blocks for creating complex molecules designed to interact with biological targets. researchgate.netnih.govmdpi.commdpi.com

This compound is a valuable starting material for the synthesis of complex, biologically active molecules. Its structure provides a scaffold that can be systematically modified to create libraries of compounds for screening. A prominent example is its use in the synthesis of potent and specific agonists for human Toll-like receptor 8 (TLR8), a key target in immunology and vaccine development.

In one study, this compound was used to synthesize the key precursor, 2-amino-4,6-dibromobenzaldehyde. acs.org This intermediate then underwent a series of reactions, including condensation-cyclization and Negishi coupling, to produce a range of substituted 2-amino-3-pentylquinolines. acs.org This synthetic strategy highlights how the initial scaffold of this compound can be elaborated into more complex heterocyclic systems with defined biological functions. acs.org The use of amino acids as building blocks is a widespread strategy in medicinal chemistry, allowing for the creation of peptidomimetics and other structures that can interact with biological targets like proteins and enzymes. researchgate.netmdpi.com

Once synthesized, derivatives of this compound are investigated for various potential biological activities. The research into TLR8 agonists derived from this compound revealed that substitutions at different positions on the quinoline (B57606) core had a dramatic impact on biological potency. acs.org

For instance, systematic examination of substitutions at the C5, C6, C7, and C8 positions of the 2-amino-3-pentylquinoline core showed that an aminopentyl substituent at C5 resulted in the most potent analogue with an EC₅₀ value of 9 nM. acs.org This demonstrates a clear structure-activity relationship (SAR), providing crucial information for the design of future drug candidates.

Table 1: Biological Activity of Substituted 2-Amino-3-pentylquinoline Derivatives EC₅₀ values represent the concentration required to elicit a half-maximal response in a human TLR8 reporter gene assay. Data sourced from a study on human TLR8-specific agonists. acs.org

| Compound | Substitution Position | EC₅₀ (nM) |

|---|---|---|

| 34b | C5 | 9 |

| 36b | C7 | 50 |

| 43 | C5 and C7 | 621 |

| 37 | C8 | Inactive |

This type of investigation is central to drug discovery. Other research on different heterocyclic systems has shown that derivatives can exhibit a wide range of biological effects, including anti-inflammatory, anticancer, and antibacterial activities. nih.govrsc.orgmdpi.comnih.gov For example, various 2-amino-diarylpyrimidine derivatives have been studied as potential inhibitors of ABL1 kinase for chronic myeloid leukemia. rsc.org While not direct derivatives, these studies underscore the value of the 2-amino-aryl scaffold in designing targeted therapies.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug design and discovery for understanding the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. nih.gov

While specific molecular docking studies featuring this compound are not extensively detailed in the available literature, the principles of the technique allow for a theoretical assessment of its potential interactions. A molecule like this compound possesses several functional groups that can participate in key biological interactions:

Carboxylic Acid Group: This group can act as a hydrogen bond donor and acceptor.

Amino Group: This group is also capable of forming significant hydrogen bonds.

Dibrominated Phenyl Ring: The bromine atoms can participate in halogen bonding, a highly directional interaction, while the aromatic ring can engage in hydrophobic and π-π stacking interactions.

In a hypothetical docking simulation with a protein target like α-Topoisomerase II, the ligand's stability within the active site would be analyzed. nih.gov The simulation would calculate the binding free energy, with a more negative value indicating a more favorable and stable interaction. nih.gov Such studies help in identifying potential inhibitors for therapeutic targets by predicting how effectively a compound binds and interacts with the active site of a protein. nih.gov

Incorporation into Peptide Chains for Modified Biochemical Properties

The structure of this compound, containing both an amino group and a carboxylic acid group, allows it to function as an unnatural amino acid. It can be incorporated into peptide chains through standard peptide synthesis protocols. sigmaaldrich.comnih.gov The process of peptide synthesis involves a series of deprotection and coupling reactions to sequentially add amino acids, forming a peptide chain of a desired length and sequence. nih.gov

The incorporation of a non-natural amino acid like this compound can introduce significant modifications to the resulting peptide's biochemical and structural properties. The bulky and hydrophobic dibromophenyl group can be expected to:

Induce Specific Conformations: The steric hindrance and electronic properties of the dibrominated ring can restrict the rotational freedom of the peptide backbone, forcing it into specific secondary structures or folds.

Enhance Binding Affinity: The bromine atoms can act as sites for halogen bonding with protein receptors, potentially increasing the binding affinity and specificity of the peptide.

Increase Stability: The aromatic ring can enhance the peptide's resistance to enzymatic degradation, thereby increasing its in-vivo half-life.

Provide a Functional Handle: The bromine atoms can serve as reactive sites for further chemical modifications, such as cross-coupling reactions, allowing for the attachment of other functional molecules.

While a related compound, 2-Amino-4-bromobenzoic acid, is noted for its application in peptide synthesis, the specific integration of the 4,6-dibromo variant remains a specialized area of research. sigmaaldrich.com

Role in Supramolecular Assembly and Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, built from molecular or ionic building blocks. mdpi.com Supramolecular assembly, driven by non-covalent interactions, is the cornerstone of this field. This compound is a prime candidate for crystal engineering due to its array of functional groups capable of forming predictable intermolecular interactions. The primary interactions governing its assembly are hydrogen bonds and halogen bonds. nih.gov

Hydrogen Bonding:

Carboxylic Acid Dimers: A common and robust supramolecular synthon involves the formation of centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. This motif is frequently observed in the crystal structures of related benzoic acid derivatives. nih.goviucr.org

Chain Formation: The remaining hydrogen on the amino group can participate in intermolecular N-H···O bonds, linking the primary dimers into extended one-dimensional chains or more complex two-dimensional sheets.

Halogen Bonding:

The bromine atoms on the aromatic ring are capable of forming halogen bonds (e.g., Br···O, Br···N). These interactions are highly directional and can play a crucial role in organizing supramolecular structures. nih.gov In the context of co-crystallization with other molecules, such as pyridines, halogen bonds can act as a secondary, supporting interaction to guide the assembly of molecules into extended 1-D and 2-D architectures. nih.gov

Computational studies, such as Density Functional Theory (DFT), are often employed alongside experimental techniques like X-ray diffraction to understand the molecular geometry and the nature of these intermolecular interactions. nih.gov The analysis of HOMO-LUMO energy gaps and molecular electrostatic potential maps can provide deeper insights into the stability and reactivity of the resulting supramolecular structures. nih.govresearchgate.net

The table below summarizes key intermolecular interactions observed in the crystal structures of analogous aminobenzoic acid compounds, which are foundational for predicting the behavior of this compound.

| Compound | Key Intermolecular Interaction | Resulting Supramolecular Motif | Reference |

|---|---|---|---|

| 2-Amino-4-chlorobenzoic acid | O-H···O Hydrogen Bond | Centrosymmetric Dimers | nih.gov |

| 2-Amino-4-chlorobenzoic acid | Intramolecular N-H···O Hydrogen Bond | S(6) Ring Motif | nih.gov |

| 2-Amino-3-bromobenzoic acid | O-H···O Hydrogen Bond | Dimer Formation | researchgate.net |

| Bromo-substituted benzoic acids | Br···N / Br···O Halogen Bond | Extended 1-D and 2-D Architectures | nih.gov |

Environmental Fate and Degradation Research

Photodegradation Pathways and Product Identification

Photodegradation, the breakdown of compounds by light, is a primary mechanism for the transformation of many aromatic compounds in the environment.

Exposure to ultraviolet (UV) radiation, particularly UVA and UVB, is known to initiate the degradation of benzoic acid and its derivatives. Studies on similar compounds suggest that 2-Amino-4,6-dibromobenzoic acid would be susceptible to photodegradation. The process is often initiated by the absorption of photons, leading to the excitation of electrons and subsequent chemical reactions. For instance, research on p-aminobenzoic acid (PABA) derivatives has shown that the positioning of functional groups influences their photochemical properties. acs.org The presence of bromine atoms on the aromatic ring can also influence the rate and pathway of photodegradation. In some cases, the presence of substances like humic acids in natural waters can either promote or inhibit photodegradation through sensitization or quenching mechanisms.

While no direct research links the photodegradation of this compound to explosives research, studies on the phototransformation of related compounds, such as nitroaromatics used in explosives, provide insights into potential byproducts. A common photolytic reaction for halogenated aromatics is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. This would lead to the formation of aminobromobenzoic acids and, ultimately, aminobenzoic acid. Hydroxylation of the aromatic ring is another possible transformation, yielding hydroxylated intermediates.

It is important to note that the photolytic byproducts of energetic materials like 2,4,6-trinitrotoluene (B92697) (TNT) include various amino- and dinitrotoluene derivatives. dtic.mil Although this compound is not a nitroaromatic explosive, its amino and halogenated structure suggests that its degradation could follow complex pathways, potentially leading to a variety of smaller organic molecules. However, without specific experimental data, the exact nature and potential toxicity of its photolytic byproducts remain speculative.

Biotic and Abiotic Transformation Mechanisms

In soil and aquatic environments, chemical compounds are subject to transformation by both living organisms (biotic) and non-biological chemical processes (abiotic).

The microbial breakdown of halogenated aromatic compounds is a well-documented phenomenon. Bacteria, in particular, have evolved diverse enzymatic machinery to degrade these often-recalcitrant molecules. For halogenated benzoic acids, anaerobic degradation is a significant pathway, often occurring under denitrifying, sulfate-reducing, or methanogenic conditions. dtic.mil

Studies on monochlorinated and monobrominated benzoic acids have shown that the position of the halogen substituent significantly affects the rate and feasibility of microbial degradation. dtic.mil Generally, the initial step involves reductive dehalogenation, where the halogen atom is removed from the aromatic ring. This is often followed by the degradation of the resulting benzoic acid core. The anaerobic degradation of benzoic acid itself typically proceeds through its activation to benzoyl-CoA, followed by ring reduction and cleavage. researchgate.net

Given that this compound possesses two bromine atoms, its complete degradation would likely require sequential dehalogenation steps. The presence of the amino group could also influence microbial metabolism. Research on aminobenzoic acid derivatives indicates that they can be utilized by various microorganisms. nih.gov However, the specific microbial consortia capable of degrading this compound and the precise metabolic pathways have not been identified.

Fungi are also known to play a role in the transformation of aromatic compounds. For instance, some fungal species can metabolize brominated compounds through hydroxylation and other oxidative reactions. tandfonline.com

Table 1: Potential Microbial Transformation Reactions for Aromatic Compounds

| Reaction Type | Description | Relevant Compound Classes |

| Reductive Dehalogenation | Removal of a halogen atom and its replacement with a hydrogen atom. | Halogenated Benzoic Acids |

| Hydroxylation | Introduction of a hydroxyl group onto the aromatic ring. | Aromatic Compounds |

| Ring Cleavage | Opening of the aromatic ring, leading to aliphatic intermediates. | Benzoic Acid and Derivatives |

| N-Acetylation | Addition of an acetyl group to an amino functional group. | Aromatic Amines |

This table is generated based on general microbial metabolic pathways for related compound classes and represents potential, not confirmed, reactions for this compound.

In the absence of microbial activity, this compound can undergo abiotic transformations. Reductive processes are particularly relevant for halogenated compounds in anoxic environments. For example, hydrodehalogenation, the replacement of a halogen with hydrogen, can be catalyzed by minerals containing reduced iron or by other reducing agents present in sediments and soils.

Oxidative processes, while generally less dominant for halogenated aromatics under anaerobic conditions, can occur in the presence of strong oxidizing agents or on the surface of certain minerals. However, the high stability of the carbon-bromine bond makes oxidative cleavage challenging.

Mobility and Transport Studies in Environmental Compartments

The movement of this compound through different environmental compartments, such as soil, water, and air, is governed by its physical and chemical properties. Key parameters influencing its mobility include its water solubility, vapor pressure, and its tendency to sorb to soil particles.

The sorption of benzoic acid and its derivatives to soil is highly dependent on the soil's pH and organic matter content. nih.gov As a carboxylic acid, this compound can exist in both a neutral (protonated) and an anionic (deprotonated) form, depending on the pH of the surrounding medium. The anionic form is generally more water-soluble and less likely to sorb to negatively charged soil particles, leading to higher mobility. Conversely, at lower pH, the neutral form will be more prevalent, which may increase its sorption to organic matter. The presence of bromine atoms and the amino group will also influence its polarity and, consequently, its partitioning between water and soil.